Technical Documentation Center

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate
  • CAS: 287188-58-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Sodium 2,3,3-Trimethyl-3H-Indole-5-Sulfonate

The Backbone of Hydrophilic Cyanine Fluorophores Executive Summary In the landscape of fluorescence microscopy and bio-imaging, water solubility is a non-negotiable parameter for fluorophores intended for live-cell label...

Author: BenchChem Technical Support Team. Date: February 2026

The Backbone of Hydrophilic Cyanine Fluorophores

Executive Summary

In the landscape of fluorescence microscopy and bio-imaging, water solubility is a non-negotiable parameter for fluorophores intended for live-cell labeling or protein conjugation. Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate (CAS: 287188-58-3) serves as the critical hydrophilic scaffold for the synthesis of sulfonated cyanine dyes (e.g., sulfo-Cy3, sulfo-Cy5).

Unlike hydrophobic cyanine precursors that result in dye aggregation and fluorescence quenching in aqueous buffers, this sulfonated intermediate ensures that the final fluorophore retains high quantum yield and solubility in physiological media. This guide provides a rigorous analysis of its molecular weight characteristics, synthesis protocols, and application logic for researchers in probe development.

Molecular Weight & Chemical Identity

Precise stoichiometry is vital for the synthesis of cyanine dyes, as the ratio of the indolenine precursor to the polymethine linker determines the yield and purity of the final dye.

2.1 Molecular Weight Analysis

The molecular weight of this compound varies significantly depending on the counterion (H⁺, Na⁺, K⁺) and hydration state. Researchers must verify the specific salt form provided by suppliers, as "Indole-5-sulfonic acid" is often used colloquially to refer to the salt forms.

Table 1: Comparative Physicochemical Properties

Chemical EntityCAS NumberFormulaMolecular Weight ( g/mol )Solubility Profile
Acid Form (Parent)132557-72-3C₁₁H₁₃NO₃S239.29 Soluble in MeOH, low in Water
Sodium Salt (Anhydrous)287188-58-3C₁₁H₁₂NNaO₃S261.27 Highly Water Soluble
Potassium Salt (Anhydrous)132557-73-4C₁₁H₁₂NKO₃S277.38 Highly Water Soluble

Critical Consideration: The sodium salt is hygroscopic. While the theoretical anhydrous MW is 261.27 g/mol , commercial batches may contain 3–5% water by weight. It is recommended to determine the precise water content via Karl Fischer titration or to dry the precursor under vacuum over P₂O₅ before use in sensitive stoichiometric reactions.

Synthetic Pathway & Mechanism

The synthesis of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate typically proceeds via the Fischer Indole Synthesis . This involves the condensation of a sulfonated hydrazine with a ketone under acidic conditions, followed by a "3,3-sigmatropic rearrangement" to close the indole ring.

3.1 Mechanistic Workflow
  • Condensation: 4-Hydrazinobenzenesulfonic acid reacts with 3-methyl-2-butanone to form a hydrazone intermediate.

  • Acid Catalysis: Acetic acid promotes the tautomerization to the ene-hydrazine.

  • Rearrangement: The [3,3]-sigmatropic shift forms the new C-C bond, followed by ammonia elimination to yield the indole core.

  • Neutralization: The sulfonic acid group is neutralized with a sodium base (e.g., Sodium Acetate or NaOH) to precipitate the salt.

Synthesispathway Hydrazine 4-Hydrazinobenzenesulfonic Acid Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation (Acetic Acid, Reflux) Ketone 3-Methyl-2-butanone Ketone->Hydrazone IndolenineAcid 2,3,3-Trimethyl-3H-indole-5-sulfonic Acid Hydrazone->IndolenineAcid Fischer Indole Cyclization (-NH3) FinalSalt Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate IndolenineAcid->FinalSalt Neutralization (NaOH/Isopropanol)

Figure 1: The Fischer Indole Synthesis pathway converting precursors into the water-soluble indole sulfonate salt.[1][2][3]

Experimental Protocol: Synthesis & Purification

Note: This protocol is adapted for high-purity synthesis suitable for subsequent dye manufacturing.

4.1 Reagents
  • Precursor A: 4-Hydrazinobenzenesulfonic acid (hemihydrate).

  • Precursor B: 3-Methyl-2-butanone (Isopropyl methyl ketone).

  • Solvent: Glacial Acetic Acid.

  • Precipitation Solvent: 2-Propanol (Isopropanol).

  • Base: Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH).

4.2 Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydrazinobenzenesulfonic acid (25 g, 127 mmol) in glacial acetic acid (75 mL) .

    • Causality: Acetic acid acts as both the solvent and the acid catalyst required for the Fischer cyclization.

  • Condensation: Add 3-methyl-2-butanone (40 mL, ~370 mmol) to the suspension. Heat the mixture to reflux (approx. 118°C) with vigorous stirring.

    • Observation: The suspension will dissolve, turning into a dark reddish-purple solution as the reaction proceeds. Maintain reflux for 3–4 hours.

  • Precipitation (The Critical Step): Cool the reaction mixture to room temperature. The sulfonated indole product is often soluble in hot acetic acid but less so in cold.

    • Protocol Branch: To obtain the Sodium Salt , pour the cooled reaction mixture into a beaker containing 200 mL of cold 2-Propanol .

    • Slowly add a saturated solution of Sodium Acetate in Methanol or NaOH until the pH is neutral (pH ~7). This converts the sulfonic acid to the sodium sulfonate, which is insoluble in the organic mixture.

  • Filtration & Wash: Collect the pink/purple precipitate via vacuum filtration.

    • Wash 1: Cold 2-Propanol (removes unreacted ketone and acetic acid).

    • Wash 2: Diethyl Ether (removes residual moisture and organic impurities).

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

    • Yield Expectation: ~60–70%.[4]

    • Appearance: Pink to purple powder.

Application in Fluorophore Development

The primary utility of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is as the "acceptor" or "donor" heterocycle in polymethine dyes.

5.1 The Quaternization Activation

Before it can be used in dye synthesis, the nitrogen atom of the indole ring must be alkylated (quaternized). This introduces a permanent positive charge, activating the C-2 position for nucleophilic attack.

  • Reagent: 1,3-Propanesultone (for net neutral zwitterions) or Ethyl Iodide (for cationic dyes).

  • Result: A quaternary ammonium salt (e.g., 1-(3-sulfopropyl)-2,3,3-trimethylindoleninium-5-sulfonate).

5.2 Dye Assembly Logic

To create a Cy3 or Cy5 dye, two equivalents of the quaternized indole are condensed with a polymethine linker.

DyeAssembly IndoleSalt Sodium Indole-5-Sulfonate Quat Quaternized Indolium Salt (Activated) IndoleSalt->Quat Alkylating Agent (e.g., 1,3-Propanesultone) CyDye Sulfo-Cyanine Dye (Cy3/Cy5) Quat->CyDye Condensation (2 eq.) Linker Polymethine Linker (e.g., Malondialdehyde) Linker->CyDye + Pyridine/Ac2O

Figure 2: The assembly of a cyanine dye requires the activation of the indole nitrogen followed by condensation with a linker.

Quality Control & Characterization

To validate the synthesis of the sodium salt before proceeding to dye manufacturing, use the following metrics:

  • Solubility Test:

    • Pass: Dissolves completely in water (>50 mg/mL).

    • Fail: Turbidity indicates presence of unreacted hydrazine or non-sulfonated impurities.

  • ¹H NMR (D₂O, 400 MHz):

    • Look for the gem-dimethyl singlet at δ 1.3–1.4 ppm (6H) .

    • The methyl group on the C-2 position appears as a singlet at δ 2.3 ppm (3H) .

    • Aromatic protons (H-4, H-6, H-7) appear in the δ 7.4–7.9 ppm region.

    • Note: In D₂O, the C-2 methyl protons may exchange with deuterium over time, reducing the integral.

  • Mass Spectrometry (ESI-):

    • Expect a dominant peak at m/z 238.05 corresponding to the sulfonate anion [M-Na]⁻.

References
  • PubChem. (2025).[2][5] Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate Compound Summary. National Library of Medicine. [Link]

  • Mujumdar, R. B., et al. (1993). Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters. Bioconjugate Chemistry. [Link]

  • Gonçalves, M. S. (2009). Fluorescent labeling of biomolecules with organic probes. Chemical Reviews. [Link]

Sources

Exploratory

A Researcher's Guide to the Solubility of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate: From Physicochemical Prediction to Practical Quantification

Introduction: The Imperative of Solubility in Modern Research In the realms of drug discovery, materials science, and synthetic chemistry, the intrinsic property of solubility is a cornerstone of success. For any compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Solubility in Modern Research

In the realms of drug discovery, materials science, and synthetic chemistry, the intrinsic property of solubility is a cornerstone of success. For any compound to be effective, whether as a therapeutic agent, a molecular probe, or a reactant, it must first be successfully delivered and engaged in a solution phase.[1][2] Low aqueous solubility is a primary hurdle in drug development, often leading to poor bioavailability, diminished efficacy, and unreliable results in preclinical assays.[3][4]

This guide focuses on Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate, an indole derivative with applications as a key intermediate in the synthesis of dyes and potentially in bioconjugation.[5] Despite its utility, publicly available, quantitative solubility data for this compound is scarce. This document, therefore, serves a dual purpose: to collate the known physicochemical properties of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate and to provide a comprehensive, practical framework for researchers to experimentally determine its solubility. By understanding and applying the principles and protocols herein, scientists can confidently characterize this and other novel compounds, ensuring data integrity and accelerating research and development timelines.

Physicochemical Profile and Solubility Prediction

A compound's solubility is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[6] An analysis of the structure of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate allows for a qualitative prediction of its solubility behavior.

The molecule can be deconstructed into three key regions:

  • The Hydrophobic Core: The 2,3,3-trimethyl-3H-indole ring system is largely nonpolar and will resist interaction with aqueous solvents.

  • The Hydrophilic Sulfonate Group: The sulfonate group (-SO₃⁻) is highly polar and capable of forming strong hydrogen bonds with water molecules, significantly enhancing aqueous solubility.

  • The Sodium Counter-ion: As a salt, the compound is ionic, which generally favors solubility in polar solvents like water.

This structural dichotomy suggests that Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is an amphiphilic molecule. The presence of the highly polar sulfonate group is expected to make the compound water-soluble to a significant degree.

Below is a summary of its known physicochemical properties:

PropertyValueSource
Molecular Formula C₁₁H₁₂NNaO₃S[7]
Molecular Weight 261.27 g/mol [7]
CAS Number 287188-58-3[7]
Parent Acid (C₁₁H₁₃NO₃S) 2,3,3-trimethyl-3H-indole-5-sulfonic acid[8]
Parent Acid MW 239.29 g/mol [8]

Core Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[9] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is a self-validating system designed for accuracy and reproducibility.

Rationale for the Shake-Flask Method

This method is favored for its reliability. By ensuring an excess of solid material and allowing sufficient time for equilibration, the resulting measurement reflects the true thermodynamic solubility, which is a critical parameter for downstream applications like formulation and biophysical assays.[5][10] The extended incubation period ensures that the dissolution process has reached a true equilibrium.[9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis P1 Weigh excess solid compound into vials P2 Add precise volume of solvent (e.g., water) P1->P2 Step 1-2 E1 Seal vials and place in shaking incubator P2->E1 E2 Incubate at constant temp. (e.g., 25°C) for 24-48h E1->E2 Step 3 S1 Centrifuge vials to pellet undissolved solid E2->S1 S2 Alternatively, filter with 0.22 µm syringe filter A1 Carefully collect supernatant S2->A1 A2 Dilute supernatant for quantification A1->A2 A3 Analyze by UV-Vis or HPLC A2->A3 A4 Calculate concentration using calibration curve A3->A4

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Preparation of Vials:

    • Add an excess amount of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate to several glass vials. "Excess" means that undissolved solid should be clearly visible after the solvent is added. This ensures that equilibrium with the solid phase is possible.[9]

    • Pipette a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) into each vial.

    • Include a control vial containing only the solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). The agitation ensures continuous mixing, facilitating the dissolution process.[8]

    • Allow the samples to equilibrate for a minimum of 24 hours. To confirm equilibrium has been reached, you can take samples at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these time points.[9]

  • Phase Separation:

    • After equilibration, remove the vials and let them stand to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the solution through a 0.22 µm syringe filter. This step is critical to prevent solid particles from interfering with the subsequent concentration measurement.[8]

  • Quantification:

    • Carefully aspirate a known volume of the clear supernatant.

    • Prepare a series of dilutions of the supernatant using the same solvent to ensure the concentration falls within the linear range of your analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC, as described below.

Analytical Quantification Methods

Method 1: UV-Vis Spectrophotometry

This is a rapid and accessible method, provided the compound has a distinct UV absorbance chromophore, which the indole ring system does.

Protocol for UV-Vis Quantification:

  • Determine Maximum Absorbance (λmax):

    • Prepare a dilute solution of the compound in the chosen solvent.

    • Scan the absorbance of the solution across the UV spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For indole derivatives, this is typically in the 270-295 nm range.[9] This is a mandatory first step for any new compound.

  • Prepare a Calibration Curve:

    • Prepare a high-concentration stock solution of the compound by accurately weighing the solid and dissolving it in a known volume of solvent.

    • Perform a serial dilution of the stock solution to create a series of at least five standards of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot absorbance (y-axis) versus concentration (x-axis). The resulting graph should be linear.

  • Analyze Samples:

    • Measure the absorbance of your diluted supernatant samples at the same λmax.

    • Use the equation of the line from your calibration curve (y = mx + b) to calculate the concentration of the diluted samples.

    • Remember to account for the dilution factor to determine the final solubility in the original saturated solution.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and can separate the target analyte from any potential impurities, making it a more robust quantification method.

Protocol for HPLC Quantification:

  • Method Development:

    • Develop a suitable HPLC method. For a polar, ionizable compound like this, a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (like sodium acetate) and an organic modifier (like acetonitrile or methanol) is a common starting point.[10]

    • Set the detector (typically a Diode Array Detector, DAD, or UV detector) to the λmax determined previously.

  • Prepare a Calibration Curve:

    • As with the UV-Vis method, prepare a series of at least five standards of known concentrations from an accurately weighed stock solution.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot peak area (y-axis) versus concentration (x-axis) to generate a linear calibration curve.

  • Analyze Samples:

    • Inject the diluted supernatant samples into the HPLC.

    • Determine the peak area corresponding to the compound.

    • Calculate the concentration of the diluted samples using the calibration curve equation.

    • Apply the dilution factor to find the final solubility value.

Factors Influencing the Solubility of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate

Understanding the factors that can alter solubility is crucial for experimental design and data interpretation.

G Solubility Solubility of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate pH pH of Solution Solubility->pH Affects ionization of sulfonate group Temp Temperature Solubility->Temp Affects dissolution thermodynamics CoSolvent Co-solvents (e.g., DMSO, Ethanol) Solubility->CoSolvent Alters solvent polarity IonicStrength Ionic Strength (Common Ion Effect) Solubility->IonicStrength May decrease solubility

Caption: Key Factors Influencing Compound Solubility.

  • pH: The sulfonate group is derived from a strong acid (sulfonic acid), so it will remain ionized (negatively charged) across a wide physiological pH range. Therefore, pH is expected to have a minimal effect on the solubility of this particular compound, unlike compounds with weakly acidic or basic functional groups.

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[7] However, this relationship must be determined experimentally.

  • Co-solvents: The addition of organic co-solvents (like DMSO or ethanol) can significantly alter solubility. For an amphiphilic compound, the effect can be complex, but generally, a small percentage of a co-solvent can disrupt water's hydrogen-bonding network and improve the solvation of the hydrophobic indole core.

Conclusion: A Framework for Rigorous Characterization

While a definitive, published solubility value for Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate remains elusive, this guide provides the essential scientific framework for its determination. By leveraging the classic shake-flask method coupled with robust analytical techniques like UV-Vis spectrophotometry or HPLC, researchers can generate reliable and reproducible solubility data. This empirical data is indispensable, as it directly impacts the design of experiments, the development of formulations, and the ultimate success of research objectives. Adherence to these self-validating protocols ensures that the solubility data generated is trustworthy and provides a solid foundation for any subsequent scientific investigation.

References

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its.... Retrieved February 2, 2026, from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved February 2, 2026, from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). sodium 2,3,3-trimethyl-3H-indole-5-sulfonate. Retrieved February 2, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved February 2, 2026, from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Applications of New Validated RP-HPLC Method for Determination of Indomethacin and its Hydrolytic Degradants using Sodium Acetate Buffer. Retrieved February 2, 2026, from [Link]

  • Lab Manager. (2022, July 7). How to Make a Calibration Curve: A Step-by-Step Guide. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2,3,3-trimethyl-3H-indole-5-sulfonic acid. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Retrieved February 2, 2026, from [Link]

  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved February 2, 2026, from [Link]

  • Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action. Retrieved February 2, 2026, from [Link]

  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved February 2, 2026, from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Physicochemical Properties. Retrieved February 2, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectral Properties of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate

For Researchers, Scientists, and Drug Development Professionals Foreword by the Senior Application Scientist In the landscape of molecular probes and dye intermediates, a thorough understanding of a compound's spectral c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of molecular probes and dye intermediates, a thorough understanding of a compound's spectral characteristics is paramount. It is this foundational knowledge that underpins innovation, enabling the rational design of novel fluorescent labels, sensitive analytical reagents, and advanced materials. This guide provides a comprehensive exploration of the spectral properties of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate, a key building block in the synthesis of cyanine dyes and other functional molecules. Our objective is to move beyond a mere recitation of data, offering instead a deeper insight into the causal relationships between molecular structure and spectral behavior. By elucidating the principles behind the measurements and providing detailed experimental protocols, we aim to empower researchers to not only utilize this compound effectively but also to anticipate and engineer the properties of its derivatives. This document is structured to serve as a practical and enduring resource, fostering both immediate application and future discovery.

Molecular Identity and Structural Framework

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is an aromatic heterocyclic compound with the chemical formula C₁₁H₁₂NNaO₃S.[1][2] Its structure is characterized by a 3H-indole core, which is a bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring. Key structural features include a sulfonate group at the 5-position of the indole ring, which imparts water solubility, and three methyl groups at the 2- and 3-positions. The 3,3-dimethyl substitution prevents aromatization of the five-membered ring, resulting in a non-planar indolenine structure.

Figure 1: Chemical structure of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate, both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The ¹H NMR spectrum of the closely related 2,3,3-trimethyl-3H-indole-5-sulfonic acid has been reported in DMSO-d₆.[3] The chemical shifts provide a clear fingerprint of the molecule.

Table 1: ¹H NMR Data for 2,3,3-trimethyl-3H-indole-5-sulfonic acid in DMSO-d₆ [3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.78s1HAr-H (H4)
7.64d1HAr-H (H6)
7.48d1HAr-H (H7)
2.50s3HC2-CH₃
1.37s6HC3-(CH₃)₂

Note: The assignments are based on typical chemical shifts for this class of compounds and require 2D NMR for definitive confirmation.

Expertise & Experience: The downfield chemical shifts of the aromatic protons (7.48-7.78 ppm) are characteristic of a benzene ring bearing an electron-withdrawing sulfonate group. The singlet at 7.78 ppm is assigned to the proton at the C4 position, which is deshielded by both the adjacent sulfonate group and the iminium moiety. The two doublets at 7.64 and 7.48 ppm correspond to the ortho- and meta-coupled protons on the benzene ring. The upfield singlets at 2.50 and 1.37 ppm are readily assigned to the methyl groups. The singlet integrating to 6H at 1.37 ppm is characteristic of the gem-dimethyl groups at the C3 position.

¹³C NMR Spectral Analysis

Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 20-30 mg of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: A standard ¹³C{¹H} pulse program with proton decoupling.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.

    • Number of Scans (ns): A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing: Apply an exponential multiplication function to the free induction decay (FID) to improve the signal-to-noise ratio before Fourier transformation. Phase and baseline correct the resulting spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer setup Instrument Setup (Lock, Shim) transfer->setup acquire Acquire Spectrum (¹H, ¹³C, 2D) setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Peak Picking & Integration process->analyze interpret Structural Elucidation analyze->interpret

Figure 2: General experimental workflow for NMR analysis.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. For Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate, the extended π-system of the indole ring is the primary chromophore.

While specific quantitative data for the title compound is not available in the searched literature, related indole derivatives exhibit characteristic absorption bands in the UV region. For instance, indole itself has absorption maxima around 270-290 nm. The presence of the sulfonate group and the specific substitution pattern of the 3H-indole ring will influence the exact position and intensity of these bands.

Table 2: Expected UV-Vis Absorption Properties

ParameterExpected Value/RangeSolvent Dependence
λmax280 - 320 nmMinor shifts expected with solvent polarity
Molar Absorptivity (ε)5,000 - 15,000 L mol⁻¹ cm⁻¹Generally less sensitive to solvent polarity than λmax

Expertise & Experience: The expected absorption in the 280-320 nm range is attributed to π-π* transitions within the aromatic system. The molar absorptivity is anticipated to be in the typical range for such chromophores. The water solubility imparted by the sulfonate group makes aqueous solutions ideal for UV-Vis analysis, minimizing the complications of solvent-solute interactions often seen with less polar organic solvents.

Protocol for UV-Vis Absorption Spectroscopy:

  • Stock Solution Preparation: Accurately weigh a small amount of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate and dissolve it in a known volume of deionized water to prepare a stock solution of approximately 1 mM.

  • Working Solution Preparation: Dilute the stock solution with deionized water to obtain a concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax. This ensures adherence to the Beer-Lambert law.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use deionized water as the reference blank.

  • Measurement: Record the absorption spectrum from approximately 200 nm to 400 nm.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. The utility of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate as a precursor for cyanine dyes suggests that it possesses inherent fluorescent properties.

While specific fluorescence data for the title compound is not available in the searched literature, indole and its derivatives are well-known fluorophores. The fluorescence of such compounds is often sensitive to the solvent environment, a phenomenon known as solvatochromism.

Table 3: Expected Fluorescence Properties

ParameterExpected Value/RangeSolvent Dependence
Excitation λmaxShould correspond to the UV-Vis absorption λmaxMinor shifts expected with solvent polarity
Emission λmax340 - 400 nmLikely to exhibit a red-shift in more polar solvents
Quantum Yield (Φ)0.1 - 0.5Can be highly dependent on solvent and temperature

Expertise & Experience: The expected emission in the 340-400 nm range is typical for indole-based fluorophores. The Stokes shift (the difference between the excitation and emission maxima) is anticipated to be significant, which is a desirable characteristic for fluorescent probes as it facilitates the separation of the excitation and emission signals. The quantum yield, a measure of the efficiency of the fluorescence process, can be influenced by factors such as solvent polarity, viscosity, and the presence of quenchers.

Protocol for Fluorescence Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate in deionized water with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrument Setup: Use a calibrated spectrofluorometer.

  • Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation monochromator over a range that includes the absorption band to obtain the excitation spectrum. The excitation spectrum should ideally match the absorption spectrum.

  • Emission Spectrum: Set the excitation monochromator to the λmax of absorption (or excitation) and scan the emission monochromator to record the fluorescence emission spectrum.

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the absorbance of both the sample and the standard at the excitation wavelength.

    • Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions.

    • Calculate the integrated fluorescence intensities (the area under the emission curves) for both the sample and the standard.

    • The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (nsample² / nstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence_Workflow cluster_prep_fluor Sample Preparation cluster_acq_fluor Spectral Acquisition cluster_qy Quantum Yield Determination prep_sol Prepare dilute solution (Abs < 0.1) exc_spec Record Excitation Spectrum prep_sol->exc_spec em_spec Record Emission Spectrum exc_spec->em_spec measure_std Measure Standard (Abs & Emission) em_spec->measure_std calculate_qy Calculate Quantum Yield measure_std->calculate_qy

Figure 3: Workflow for fluorescence spectroscopy and quantum yield determination.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the core spectral properties of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate, grounded in established spectroscopic principles and supported by available data for related compounds. While a complete experimental dataset for the title compound remains to be fully published, the information and protocols presented here offer a robust framework for its characterization and application.

The true value of this molecule lies in its role as a versatile intermediate. The sulfonate group ensures aqueous solubility, while the reactive sites on the indole ring provide a handle for further chemical modification. By understanding the foundational spectral properties of this building block, researchers are better equipped to design and synthesize novel cyanine dyes and fluorescent probes with tailored absorption and emission characteristics for a wide array of applications in drug development, bio-imaging, and materials science. Future work should focus on the full experimental characterization of this compound to provide the specific data that will undoubtedly accelerate its use in these exciting fields.

References

  • PubChem. Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Cyanine dyes and synthesis methods thereof.
  • PubChem. sodium 2,3,3-trimethyl-3H-indole-5-sulfonate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. sodium 2,3,3-trimethyl-3H-indole-5-sulfonate. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Colorimetric/spectral dual-mode analysis of sensitive fluorescent probe based on 2,3,3-trimethyl-3H-benzo[e]indole detection of acid pH. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for.... Available from: [Link]

Sources

Exploratory

"Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate" literature review

The Water-Soluble Engine of Modern Fluorescence Executive Summary Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate (CAS: 287188-58-3) is the critical structural precursor for the "Cy" family of water-soluble cyanine dyes (Cy...

Author: BenchChem Technical Support Team. Date: February 2026

The Water-Soluble Engine of Modern Fluorescence

Executive Summary

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate (CAS: 287188-58-3) is the critical structural precursor for the "Cy" family of water-soluble cyanine dyes (Cy3, Cy5, Cy7). In the context of drug development and proteomic labeling, its significance lies in the C5-sulfonate group. This moiety confers high aqueous solubility to the final fluorophore without altering the chromophore's fundamental photophysics, preventing the aggregation-induced quenching (ACQ) often seen in hydrophobic dyes.

This guide provides a validated technical roadmap for the synthesis, purification, and downstream application of this precursor, moving beyond generic protocols to address the specific challenges of handling zwitterionic and sulfonated heterocycles.

Part 1: Chemical Architecture & Mechanistic Function

The molecule consists of an indolenine core substituted with a sulfonate group at the 5-position.[1][2]

  • The Indolenine Core: The 2,3,3-trimethyl arrangement is essential. The C2-methyl group is "activated" (acidic), serving as the nucleophilic attachment point for the polymethine chain. The gem-dimethyl group at C3 prevents aromatization of the pyrrole ring, maintaining the conjugation required for fluorescence.

  • The Sulfonate Group (

    
    ):  Located at position 5, this group is electronically withdrawn but physically distant from the reactive C2 center. Its primary function is steric and electrostatic repulsion, which prevents dye stacking (H-aggregates) in aqueous buffers—a critical requirement for labeling antibodies and DNA.
    

Part 2: Synthesis Protocol (Fischer Indole Pathway)[3]

The synthesis exploits the Fischer Indole reaction, a [3,3]-sigmatropic rearrangement. Unlike standard indole synthesis, the presence of the sulfonic acid group on the hydrazine requires careful pH control to prevent product degradation.

Reaction Mechanism Visualization

FischerSynthesis Reactants 4-Hydrazinobenzenesulfonic acid + 3-Methyl-2-butanone Hydrazone Arylhydrazone Intermediate Reactants->Hydrazone Acetic Acid, Reflux EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement C-C Bond Formation Indolenine 3H-Indole Core Formation Rearrangement->Indolenine - NH3 (Cyclization) Product Sodium 2,3,3-trimethyl- 3H-indole-5-sulfonate Indolenine->Product NaOAc (Salt Formation)

Figure 1: The Fischer Indole synthesis pathway converting sulfonated hydrazine to the indolenine core.

Validated Experimental Protocol

Reagents:

  • 4-Hydrazinobenzenesulfonic acid (1.0 eq)

  • 3-Methyl-2-butanone (Isopropyl methyl ketone) (3.0 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[3]

  • Sodium Acetate (for salt conversion)

Step-by-Step Methodology:

  • Condensation: Suspend 4-hydrazinobenzenesulfonic acid (e.g., 18.8 g, 100 mmol) in glacial acetic acid (60 mL). The starting material is sparingly soluble.

  • Addition: Add 3-methyl-2-butanone (32 mL, ~300 mmol) dropwise. The excess ketone drives the equilibrium forward.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 3–4 hours.

    • Checkpoint: The suspension will dissolve as the hydrazone forms and rearranges, eventually turning into a clear, dark reddish-brown solution.

  • Precipitation (Critical): Cool the reaction mixture to room temperature. The sulfonic acid form of the product may precipitate. To ensure complete recovery and salt formation, add a saturated solution of sodium acetate in ethanol or simply dilute with cold isopropanol (200 mL).

  • Filtration: Filter the precipitated solid.

  • Purification: The crude solid often contains unreacted hydrazine (toxic). Recrystallize from methanol.

    • Dissolve in hot methanol.

    • Filter hot (removes inorganic salts).

    • Cool to yield pink/white hygroscopic crystals.

Yield Expectation: 70–85%.

Part 3: Downstream Application (Cyanine Dye Synthesis)

The indole-sulfonate is rarely the end product. It is almost exclusively converted into an Indolium salt (quaternization) and then condensed with a linker to form dyes like Sulfo-Cy3 or Sulfo-Cy5.

Quaternization & Condensation Workflow

DyeSynthesis Precursor Sodium 2,3,3-trimethyl- 3H-indole-5-sulfonate Alkylation Quaternization (e.g., 6-Bromohexanoic acid) Precursor->Alkylation 120°C, Solvent-free or Sulfolane Indolium Sulfonated Indolium Salt (Activated Heterocycle) Alkylation->Indolium Condensation Condensation Reaction (Ac2O / Pyridine) Indolium->Condensation Linker Polymethine Linker (e.g., Malonaldehyde dianil) Linker->Condensation FinalDye Sulfo-Cy3 / Sulfo-Cy5 Fluorophore Condensation->FinalDye Precipitation & HPLC

Figure 2: Transformation of the indole precursor into functional cyanine fluorophores.

Technical Insight: The Quaternization Challenge

The nitrogen atom in the indole ring is sterically hindered by the gem-dimethyl group.

  • Protocol: React the indole-sulfonate with an alkyl halide (e.g., ethyl iodide for non-reactive dyes, or 6-bromohexanoic acid for bioconjugatable dyes).

  • Conditions: This step usually requires high temperatures (100–120°C) in a sealed tube or high-boiling solvent (sulfolane or dichlorobenzene) because the sulfonate group reduces the nucleophilicity of the nitrogen.

Part 4: Quality Control & Characterization

To ensure the material is suitable for high-value dye synthesis, it must meet specific purity criteria.

NMR Characterization Data

Solvent: DMSO-d6

Proton (

H)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic7.78Singlet1HH-4 (Ortho to sulfonate)
Aromatic7.64Doublet1HH-6
Aromatic7.48Doublet1HH-7
Methyl2.25Singlet3HC2-CH

(Reactive Methyl)
Methyl1.26Singlet6HC3-(CH

)

Note: The C2-methyl signal is distinct. If this signal is split or shifted significantly, it indicates incomplete rearrangement or degradation.

Solubility Profile
  • Water: >100 mg/mL (Excellent)

  • Methanol: Moderate (Good for recrystallization)

  • Ethyl Acetate/Hexane: Insoluble (Use for washing)

References

  • Mujumdar, R. B., et al. (1993).[4][5][6] "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111.[4] Link

    • The seminal paper establishing the synthesis and utility of sulfon
  • Fischer, E., & Jourdan, F. (1883).[7] "Ueber die Hydrazine der Brenztraubensäure." Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.[8]

    • Foundational reference for the Fischer Indole Synthesis mechanism.
  • PubChem. (n.d.).[1] "Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate (Compound)." National Library of Medicine. Link

    • Source for physical property data and safety identifiers.[1]

  • Catadeen, R., et al. (2013). "Synthesis of water-soluble cyanine dyes." Methods in Molecular Biology, 101-115.

Sources

Foundational

A Technical Guide to Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate: Synthesis and Application as a Versatile Organic Precursor

Introduction Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is a specialized heterocyclic compound whose strategic importance in organic synthesis has grown considerably. Centered on the 2,3,3-trimethyl-3H-indole (or indol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is a specialized heterocyclic compound whose strategic importance in organic synthesis has grown considerably. Centered on the 2,3,3-trimethyl-3H-indole (or indolenine) core, this molecule is distinguished by a sodium sulfonate group at the 5-position of the aromatic ring. This functional group imparts high water solubility, a critical feature for applications in biological systems and aqueous media. Primarily recognized as a cornerstone intermediate in the synthesis of cyanine and other fluorescent dyes, its utility extends to the development of sophisticated probes for bioimaging, diagnostics, and as a versatile building block in pharmaceutical research.[1][2] This guide provides an in-depth exploration of its synthesis, from the foundational Fischer indole reaction to its subsequent functionalization, and details its application in the construction of high-value organic molecules.

Section 1: Physicochemical Properties and Safety Data

A thorough understanding of a precursor's properties is paramount for its effective and safe utilization in any synthetic workflow.

PropertyValueReference
IUPAC Name sodium 2,3,3-trimethylindole-5-sulfonate[3]
Synonyms 5-Sulfo-2,3,3-trimethylindolenine sodium salt[3]
CAS Number 287188-58-3[4][5]
Molecular Formula C₁₁H₁₂NNaO₃S[4][5]
Molecular Weight 261.27 g/mol [3][4]
Appearance Pale purple to light pink solid[6][7]
Storage Keep in a dark place, sealed in dry, room temperature[6][8]

Safety and Handling: This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[9] Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Section 2: Synthesis of the Precursor

The synthesis of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is a multi-stage process that hinges on the classic Fischer indole synthesis to create the core heterocyclic structure, followed by sulfonation and salt formation. The most efficient pathway involves incorporating the sulfonate group from the start by using a sulfonated hydrazine derivative.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis, discovered in 1883, is a robust acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone or aldehyde.[10] The reaction proceeds through a well-established mechanism involving several key transformations.

Causality Behind the Mechanism: The reaction is driven by the formation of a stable aromatic indole ring. The acid catalyst is crucial for protonating the hydrazone, which facilitates the key[11][11]-sigmatropic rearrangement—the C-C bond-forming step. The subsequent loss of ammonia (or an amine) is an entropically favorable process that leads to the final aromatic product.

Fischer_Indole_Mechanism reactants Arylhydrazine + Ketone hydrazone Hydrazone (Imine Formation) reactants->hydrazone H⁺ enamine Enamine (Tautomerization) hydrazone->enamine H⁺ rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization (Aminal Formation) diimine->cyclization elimination NH₃ Elimination & Aromatization cyclization->elimination H⁺ product Indole Product elimination->product

Fischer Indole Synthesis Mechanism Overview.
Recommended Synthetic Protocol

The most direct synthesis leverages 4-hydrazinobenzenesulfonic acid, which already contains the required sulfonate group at the correct position. This avoids a separate, potentially harsh sulfonation step on the pre-formed indolenine ring.

Synthesis_Workflow start Starting Materials: - 4-Hydrazinobenzenesulfonic acid - 3-Methyl-2-butanone step1 Step 1: Fischer Indole Synthesis (Acetic Acid, Reflux) start->step1 intermediate Intermediate Product: 2,3,3-Trimethyl-3H-indole-5-sulfonic acid step1->intermediate step2 Step 2: Neutralization (Aqueous Sodium Hydroxide) intermediate->step2 workup Step 3: Isolation & Purification (Precipitation/Filtration, Washing, Drying) step2->workup final Final Product: Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate workup->final

Workflow for the Synthesis of the Target Compound.

Protocol 1: Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic Acid [12]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydrazinobenzenesulfonic acid (1.0 g), 3-methyl-2-butanone (1.67 mL), and glacial acetic acid (5 mL).

    • Scientist's Insight: Acetic acid serves as both the solvent and the acid catalyst. Its moderate acidity is sufficient to promote the reaction without causing excessive degradation of the starting materials or product. Using the sulfonated hydrazine directly is a key process intensification step.

  • Reaction Execution: Heat the mixture to reflux and maintain for three hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Cool the reaction mixture in an ice bath until a pink or wine-colored solid precipitates.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove residual acetic acid and unreacted ketone. The resulting 2,3,3-trimethyl-3H-indole-5-sulfonic acid can be used directly in the next step. A reported yield for this step is approximately 97%.[12]

Protocol 2: Conversion to Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate

  • Dissolution: Suspend the crude 2,3,3-trimethyl-3H-indole-5-sulfonic acid from the previous step in a minimal amount of deionized water or methanol.

  • Neutralization: While stirring, add a 1M solution of sodium hydroxide (NaOH) dropwise until the pH of the solution becomes neutral (pH ~7.0). The solid should fully dissolve as the sodium salt is formed.

    • Scientist's Insight: Careful control of pH is critical. Over-basification can lead to unwanted side reactions. The formation of the sodium salt dramatically increases aqueous solubility, providing a visual endpoint for the neutralization.

  • Isolation: The sodium salt can be isolated by removing the solvent under reduced pressure (rotary evaporation). For higher purity, the salt can be precipitated from a concentrated aqueous solution by adding a miscible organic solvent in which the salt is insoluble, such as isopropanol or acetone.

  • Drying: Collect the precipitated solid by filtration, wash with the precipitation solvent (e.g., acetone), and dry thoroughly under vacuum to yield the final product.

Section 3: Applications in Advanced Organic Synthesis

The unique structure of sodium 2,3,3-trimethyl-3H-indole-5-sulfonate makes it a valuable precursor, particularly for compounds requiring both a heterocyclic core and water solubility.

Keystone Precursor for Cyanine Dyes

The 2,3,3-trimethylindolenine moiety is a classical heterocyclic base used in the synthesis of cyanine dyes. The imine nitrogen is readily alkylated to form a quaternary indolium salt. This salt possesses an activated methyl group at the 2-position, which is susceptible to condensation with various electrophiles.

Causality of Application: The N-alkylation creates a positive charge on the nitrogen, which is delocalized through the ring system. This significantly increases the acidity of the protons on the C2-methyl group, making them easily removable by a weak base. The resulting methylene base is a powerful nucleophile, ready to react with electrophilic linkers to build the polymethine chain characteristic of cyanine dyes. The sulfonate group ensures the final dye retains water solubility, which is essential for its use as a biological stain or probe.[1]

Dye_Synthesis start Sodium 2,3,3-trimethyl-3H-indole- 5-sulfonate step1 N-Alkylation (e.g., with 3-bromopropionic acid) start->step1 intermediate Quaternary Indolium Salt (Reactive Intermediate) step1->intermediate step2 Condensation (with polymethine linker & another heterocycle) intermediate->step2 final Water-Soluble Cyanine Dye step2->final

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Protein Labeling with Water-Soluble Sulfo-Cyanine Dyes

Precursor Origin: Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate Executive Summary & Chemical Pedigree This guide details the protocol for labeling proteins using Sulfo-Cyanine dyes . These advanced fluorophores are synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Precursor Origin: Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate

Executive Summary & Chemical Pedigree

This guide details the protocol for labeling proteins using Sulfo-Cyanine dyes . These advanced fluorophores are synthesized from the precursor Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate .

Unlike standard cyanine dyes (Cy3/Cy5), which are hydrophobic and require organic co-solvents (DMSO/DMF), dyes derived from this sulfonated indole precursor possess intrinsic negative charges. This structural modification confers extreme water solubility , prevents dye aggregation, and drastically reduces non-specific binding to cell membranes.

Key Advantages of Indole-Sulfonate Derived Dyes:

  • Biocompatibility: Labeling occurs in 100% aqueous buffers; no protein denaturation from organic solvents.

  • Stability: The sulfonate group (

    
    ) repels hydrophobic patches, preserving protein conformation.
    
  • Brightness: High extinction coefficients (

    
    ) and quantum yields.[]
    
Chemical Workflow: From Precursor to Label

The following diagram illustrates how the specific indole precursor transforms into the active labeling reagent used in this protocol.

ChemicalPedigree Precursor Sodium 2,3,3-trimethyl- 3H-indole-5-sulfonate Synthesis Polymethine Condensation (Synthesis Step) Precursor->Synthesis + Linker Dye Sulfo-Cyanine Fluorophore (Water Soluble Core) Synthesis->Dye Activation NHS-Ester Activation Dye->Activation Reagent Active Labeling Reagent (Sulfo-Cy NHS Ester) Activation->Reagent Conjugate Final Conjugate (Stable Amide Bond) Reagent->Conjugate Amine Reaction Protein Target Protein (Lysine Residues) Protein->Conjugate

Figure 1: The synthetic lineage from the indole sulfonate precursor to the active NHS-ester labeling reagent.[2]

Experimental Protocol: Amine-Reactive Labeling

Scope: This protocol uses Sulfo-Cyanine NHS Esters (derived from the title precursor) to label primary amines (Lysine residues and N-terminus) on antibodies or soluble proteins.

Materials Required
ComponentSpecificationNote
Labeling Reagent Sulfo-Cy3 or Sulfo-Cy5 NHS EsterStore at -20°C, desiccated.[3]
Reaction Buffer 0.1 M Sodium Bicarbonate (

)
Adjust to pH 8.3 . Critical for NHS efficiency.
Purification Sephadex G-25 Spin Columns or Dialysis CassetteMWCO depends on protein size (usually 10kDa).
Solvent Nuclease-free WaterOrganic solvents (DMSO) are optional due to sulfonate groups.
Step-by-Step Methodology

Step 1: Protein Preparation Ensure the protein is in a buffer free of primary amines.

  • Incompatible Buffers: Tris, Glycine, BSA, Gelatin. (These act as competitive substrates).

  • Action: If protein is in Tris, dialyze against PBS or 0.1 M Sodium Bicarbonate (pH 8.3) prior to labeling.[4]

  • Target Concentration: 1–10 mg/mL.[5] (Lower concentrations reduce conjugation efficiency).

Step 2: Dye Preparation

  • Allow the Sulfo-Cyanine NHS ester vial to warm to room temperature before opening to prevent condensation (hydrolysis risk).

  • Dissolve the dye in water or anhydrous DMSO to a concentration of 10 mg/mL.

    • Expert Insight: Because the dye is derived from the sulfonated indole, it is water-soluble.[] However, NHS esters hydrolyze in water. Recommendation: Prepare immediately before use. Do not store aqueous dye solutions.

Step 3: Conjugation Reaction Calculate the volume of dye needed for a specific Molar Ratio (Dye:Protein).

  • Standard Ratio: 10:1 to 20:1 for Antibodies (IgG).

  • Formula:

    
    
    (Where 
    
    
    
    is moles,
    
    
    is Molecular Weight,
    
    
    is concentration)
  • Add the calculated volume of Dye solution to the Protein solution.

  • Mix gently by pipetting (do not vortex vigorously).

  • Incubate:

    • Option A: 1 hour at Room Temperature (protect from light).

    • Option B: Overnight at 4°C (protect from light).

Step 4: Purification (Removal of Unreacted Dye) Separation is driven by size difference between the protein (~150kDa for IgG) and the free dye (~0.7kDa).

  • Equilibrate a Sephadex G-25 desalting column with PBS.

  • Load the reaction mixture onto the column.

  • Centrifuge or elute according to column specifications.

  • The labeled protein elutes first; the free hydrolyzed dye remains in the column.

Quality Control & Validation

Self-Validating System: You must quantify the Degree of Labeling (DOL) to ensure the experiment worked.

A. Spectral Measurements

Measure absorbance at 280 nm (


) and the dye's maximum absorbance wavelength (

).

Dye Properties Table (Typical Values): | Dye Variant |


 (max) | 

(Molar Extinction) | CF (

Correction Factor) | | :--- | :--- | :--- | :--- | | Sulfo-Cy3 | 548 nm | 162,000

| 0.06 | | Sulfo-Cy5 | 646 nm | 271,000

| 0.05 | | Sulfo-Cy7 | 750 nm | 240,000

| 0.04 |
B. Calculations
  • Correct Protein Absorbance (

    
    ): 
    Subtract the dye's contribution to the 280nm signal.
    
    
    
    
  • Calculate Protein Concentration (

    
    ): 
    
    
    
    
    (For IgG,
    
    
    )
  • Calculate Degree of Labeling (DOL):

    
    
    

Interpretation:

  • DOL < 1: Under-labeling. Increase Dye:Protein ratio or check for buffer contaminants (Tris).

  • DOL > 5 (for IgG): Over-labeling. Risk of fluorescence quenching or protein precipitation.

  • Optimal: 2–4 dyes per antibody.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the labeling and validation process.

LabelingWorkflow Start Start: Purified Protein (PBS, pH 7.4) BufferEx Buffer Exchange (Into 0.1M NaHCO3, pH 8.3) Start->BufferEx Mix Add Sulfo-Cy NHS Ester (10-20x Molar Excess) BufferEx->Mix Incubate Incubate (1h @ RT, Dark) Mix->Incubate Purify Purification (Gel Filtration / Dialysis) Incubate->Purify Measure UV-Vis Spectroscopy (A280 & A_dye) Purify->Measure Calc Calculate DOL (Degree of Labeling) Measure->Calc Decision DOL Optimal? (2-4 for IgG) Calc->Decision Success Ready for Assay Decision->Success Yes Fail Troubleshoot: Check pH or Stoichiometry Decision->Fail No

Figure 2: Operational workflow for protein conjugation and quality control.

Troubleshooting & Expert Tips
IssueProbable CauseCorrective Action
Low DOL (< 1.0) Competitive AminesEnsure buffer is free of Tris, Glycine, or Azide. Dialyze protein again.
Hydrolyzed NHS EsterUse fresh dye. NHS esters degrade rapidly in moisture.
pH too lowNHS reaction requires unprotonated amines. Ensure pH is > 8.0.
Precipitation Over-labelingToo many hydrophobic dyes attached (less likely with Sulfo-dyes, but possible). Reduce molar excess.
High Background Free DyePurification was incomplete. Use a longer desalting column or dialyze longer.
References
  • Mujumdar, R. B., et al. (1993). Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters. Bioconjugate Chemistry, 4(2), 105-111.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude "Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate"

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate. The f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate. The following troubleshooting guides and FAQs are designed to address specific experimental issues, underpinned by scientific principles to ensure robust and reproducible outcomes.

I. Understanding the Compound and Purification Challenges

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is an indole derivative often used as a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1] The purity of this intermediate is critical for the successful outcome of subsequent reactions. Crude forms of this compound can contain a variety of impurities stemming from the synthesis process, including unreacted starting materials, side-products from non-specific sulfonation, and residual solvents.[2]

The primary challenge in its purification lies in the high water solubility of both the target compound and many of its potential salt impurities, making simple recrystallization and extraction procedures complex.[3]

Diagram: Key Properties of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate

Compound Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate Properties Key Physicochemical Properties Compound->Properties Exhibits Solubility High water solubility Properties->Solubility Impurities Co-solubility of salt impurities Properties->Impurities Structure Indole core with sulfonate group Properties->Structure Reactivity Intermediate for synthesis Properties->Reactivity Start Crude Product Problem1 Low Yield / Impure after Recrystallization Start->Problem1 Problem2 Persistent Color Start->Problem2 Problem3 Inorganic Salt Contamination Start->Problem3 Solution1a Use Two-Solvent System Problem1->Solution1a Solution1b Optimize Cooling Rate Problem1->Solution1b Solution2 Activated Charcoal Treatment Problem2->Solution2 Solution3a Aqueous Slurry Wash Problem3->Solution3a Solution3b Recrystallize from Alcohol-Water Problem3->Solution3b End Pure Product Solution1a->End Solution1b->End Solution2->End Solution3a->End Solution3b->End

Sources

Optimization

Troubleshooting low yield in Fischer indole synthesis

Topic: Troubleshooting Low Yield & Process Failure Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Process Failure Lead Scientist: Dr. A. Vance, Senior Application Scientist Status: Active | System: Fischer Indolization Protocols[1][2]

Introduction: Why Your Reaction Failed

Welcome to the Indole Synthesis Support Center. If you are here, you likely have a flask full of black, viscous "tar" or a crude NMR showing a complex mixture of isomers.[1][2]

The Fischer Indole Synthesis is deceptively simple on paper: condense a phenylhydrazine with a ketone, add acid, and heat.[2] In practice, it is a balancing act between activation energy (required for the [3,3]-sigmatropic rearrangement) and decomposition (acid-catalyzed polymerization of the indole product).[2]

This guide treats your synthesis as a system to be debugged. We address the three most common failure modes: Polymerization (Tar) , Regio-irregularity , and Arrested Intermediates .[2]

Ticket #001: "My reaction turned into black tar."

Diagnosis: Uncontrolled Polymerization or Oxidative Decomposition.[1] Severity: Critical (Yield < 10%)

Root Cause Analysis

Indoles are electron-rich heterocycles.[1] In the presence of strong Brønsted acids (H₂SO₄, PPA) and oxygen, they rapidly polymerize or oxidize.[2] "Tar" is usually a mixture of polymerized indole and decomposed hydrazine.[1]

Troubleshooting Steps
  • Protect the Hydrazine: Free base phenylhydrazines oxidize rapidly in air.[1]

    • Fix: Use the hydrochloride salt of the phenylhydrazine.[1] If you must use the free base, generate it in situ under Argon.[1]

  • Acid Selection (The "Hammer vs. Scalpel" Rule):

    • Issue: Polyphosphoric Acid (PPA) is the "hammer."[1][2] It works for simple substrates but destroys electron-rich or sensitive functional groups.[1]

    • Fix: Switch to a Lewis Acid.[1][3] Zinc Chloride (ZnCl₂) in acetic acid is the "scalpel."[1][2] It catalyzes the ammonia loss without promoting rapid polymerization.[1]

  • Temperature Control:

    • The [3,3]-rearrangement typically requires 110°C – 150°C .[1] However, if you heat too fast before the hydrazone forms, you degrade the reactants.[2]

    • Protocol Adjustment: Isolate the hydrazone first (see Ticket #003), then heat.[1][2]

Recommended Protocol: The "Mild" ZnCl₂ Method

Use this for sensitive substrates or when PPA causes charring.

  • Mix: 1.0 eq Phenylhydrazine HCl + 1.1 eq Ketone in Glacial Acetic Acid (10 mL/g).

  • Catalyst: Add 2–3 eq of anhydrous ZnCl₂.

  • Reflux: Heat to 100–110°C under Argon (Crucial). Monitor by TLC.[1][4]

  • Workup: Pour into ice water. If solid precipitates, filter.[1][2] If oil, extract with EtOAc.[1][2]

    • Note: ZnCl₂ forms a complex with the product.[1] You may need to wash the organic layer with dilute NaOH or NH₄OH to break the Zinc-Indole complex.

Ticket #002: "I got the wrong isomer (or a mixture)."

Diagnosis: Regioselectivity Failure (Kinetic vs. Thermodynamic Control). Context: This occurs with unsymmetrical ketones (e.g., 2-methylcyclohexanone).[1][2]

Technical Insight

The regioselectivity is determined before the rearrangement, during the formation of the ene-hydrazine (enamine) intermediate.

  • Kinetic Control: Formation of the less substituted enamine (leads to the less substituted indole bond).[1]

  • Thermodynamic Control: Formation of the more substituted enamine (leads to the more substituted indole bond).[1]

Decision Matrix: Controlling Regioselectivity
Desired IndoleEnamine RequiredConditions to Use
Substituted (e.g., 2,3-disubstituted) Thermodynamic (More substituted double bond)Strong Acid / Protic Solvent. Use PPA or H₂SO₄ in EtOH/AcOH.[1][2] Promotes equilibration to the stable enamine.[1]
Less Substituted (e.g., 2-substituted) Kinetic (Less substituted double bond)Weak Acid / Aprotic Solvent. Use HCl in Benzene/Toluene (anhydrous).[1][2] Prevents equilibration.[1]
Visualizing the Bifurcation

The diagram below illustrates how the reaction path splits based on the enolization direction.

FischerRegio Start Unsymmetrical Ketone (e.g., 2-methylcyclohexanone) Hydrazone Phenylhydrazone Start->Hydrazone + Phenylhydrazine Enamine_Kin Kinetic Enamine (Less Substituted) Hydrazone->Enamine_Kin Weak Acid Aprotic Solvent Enamine_Therm Thermodynamic Enamine (More Substituted) Hydrazone->Enamine_Therm Strong Acid Protic Solvent (Equilibration) Indole_A Indolenine A (3,3-disubstituted) Enamine_Kin->Indole_A [3,3]-Rearrangement Indole_B Tetrahydrocarbazole B (2,3-disubstituted) Enamine_Therm->Indole_B [3,3]-Rearrangement (Major Product in PPA)

Caption: Regioselectivity is determined by the enolization direction (Kinetic vs. Thermodynamic) prior to the rearrangement step.

Ticket #003: "The reaction stalls at the intermediate."

Diagnosis: Incomplete Hydrazone Formation or Hydrolysis.[1]

The "One-Pot" Trap

While convenient, one-pot procedures often fail because water generated during hydrazone formation inhibits the acid catalyst required for the rearrangement step.

The Fix: Two-Step Protocol
  • Step 1 (Isolation): Mix Hydrazine + Ketone in Ethanol (no acid or weak acetic acid). Stir at RT. The hydrazone often precipitates.[1] Filter and dry it. [2]

    • Why? This removes the water byproduct.[1]

  • Step 2 (Rearrangement): Dissolve the dry hydrazone in the acid catalyst (e.g., 4% H₂SO₄ in 1,4-dioxane or warm PPA) and heat.

    • Result: Yields often double because the catalyst is not diluted/poisoned by water.[1]

Ticket #004: "Substituent Effects & Electronic Failure"

Diagnosis: Deactivation of the aromatic ring.[1]

The Electronic Rule

The [3,3]-sigmatropic rearrangement requires the aromatic ring to act as a nucleophile (attacking the tethered enamine).

  • Electron Donating Groups (EDG): (e.g., -OMe, -Me).[1][2] Accelerate the reaction but increase "tar" formation (oxidative sensitivity).[1][2]

    • Adjustment: Lower temperature, use inert atmosphere.[1][2]

  • Electron Withdrawing Groups (EWG): (e.g., -NO₂, -CF₃).[1][2] Deactivate the ring. The reaction may fail completely.[1]

    • Adjustment: Requires high boiling solvents (diethylene glycol) and strong acids (PPA) to force the rearrangement.[1][2]

    • Alternative: If you have a strong EWG (like Nitro), the Fischer method may fail.[1][2] Consider the Bartoli Indole Synthesis (vinyl Grignard + nitroarene) instead.[1]

Summary Data: Catalyst Compatibility

CatalystStrengthBest ForRisk Factor
PPA (Polyphosphoric Acid) HighRobust substrates, EWG-substituted rings.[1][2]High (Charring/Tar).[1][2] Hard to stir.
ZnCl₂ / AcOH MediumSensitive functional groups, general use.[1][2]Medium. Requires workup to remove Zn salts.[1]
H₂SO₄ / EtOH HighThermodynamic isomers.[1]High (Esterification side reactions if COOH present).[1][2]
BF₃·OEt₂ Medium/HighLow temperature rearrangement.[1]Moisture sensitive.[1]
Zeolites (H-Y) VariableGreen chemistry, easy workup (filtration).[1][2]Pore clogging, lower yields for bulky ketones.[1][2]

References

  • Robinson, B. (1963).[1][2] "The Fischer Indole Synthesis."[1][3][4][5][6][7][8][9][10][11][12][13] Chemical Reviews, 63(4), 373–401.[1][2] Link[1][2]

  • Hughes, D. L. (1993).[1][2] "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.[1][2] Link[1][2]

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[1][2][14] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622.[1][2] Link[1][2]

  • Gore, S., Baskaran, S., & König, B. (2012).[1][2][14] "Fischer Indole Synthesis in Low Melting Mixtures." Organic Letters, 14(17), 4568–4571.[1][2] Link[1][2]

  • Ockenda, et al. (1957).[1][2] "Indoles.[1][3][4][5][6][7][8][9][11][14][15][16] Part I. The Fischer Indole Synthesis with 2-Methylcyclohexanone." Journal of the Chemical Society, 3175-3180.[1] Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Analysis of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate: A Comparative Study Centered on Quantitative NMR (qNMR)

For researchers and professionals in drug development, the absolute purity of a starting material or active pharmaceutical ingredient (API) is not merely a quality metric; it is the foundation of reliable, reproducible,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the absolute purity of a starting material or active pharmaceutical ingredient (API) is not merely a quality metric; it is the foundation of reliable, reproducible, and safe scientific outcomes. Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate, a key intermediate in the synthesis of various dyes and potentially in pharmaceutical scaffolds, is no exception.[1] Its purity directly impacts reaction yields, impurity profiles of subsequent products, and the ultimate safety and efficacy of a final compound.

This guide provides an in-depth, objective comparison of analytical methodologies for determining the purity of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate, with a primary focus on the robust and increasingly pivotal technique of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present supporting data, and offer a transparent evaluation against established chromatographic methods.

The Analytical Landscape: Choosing the Right Tool for the Job

The determination of chemical purity requires a technique that is both selective for the analyte and provides a response directly proportional to its concentration. While several methods can be employed, they differ significantly in their principles, strengths, and limitations. The three primary contenders for the analysis of a compound like Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and NMR spectroscopy.

Technique Principle Primary Output Quantification Principle Need for Specific Standard Destructive?
HPLC-UV Differential partitioning between a stationary and mobile phase.Chromatogram (Signal vs. Retention Time)Comparison of peak area to a calibration curve of a known standard.Yes, for analyte and each impurity.Yes
LC-MS Separation by chromatography followed by mass-to-charge ratio analysis.Chromatogram & Mass SpectraSignal intensity (requires isotopic standard for accuracy).Ideally, yes (stable isotope labeled).Yes
qNMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.NMR Spectrum (Signal vs. Chemical Shift)Signal integral is directly proportional to the number of nuclei.[2]No, uses a universal internal standard.[3]No

While HPLC is a workhorse for purity analysis, its reliance on analyte-specific reference standards for accurate quantification is a significant drawback, especially for novel compounds or when impurity standards are unavailable.[4] Mass spectrometry offers unparalleled sensitivity but is not inherently quantitative without specialized, often expensive, isotopic standards due to variations in ionization efficiency.[5][6]

Quantitative NMR (qNMR) emerges as a powerful alternative, recognized by pharmacopeias and regulatory bodies as a primary ratio method.[3][7] This means it can provide an accurate purity value by relating the analyte's signal to that of a certified internal standard, without needing a pre-existing, highly characterized standard of the analyte itself.[8] This capability is invaluable during drug development and for the quality control of chemical reagents.[9][10]

The qNMR Advantage: A Deeper Look

The fundamental principle of qNMR is that the area under an NMR signal is directly proportional to the molar quantity of the nuclei generating that signal.[2] This provides a linear response over a vast concentration range. For Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate, this means we can select a unique signal from its structure, compare its integral to the integral of a known amount of an internal standard, and calculate the absolute purity with high precision and accuracy.

Key Advantages of qNMR:

  • Structural Confirmation: Provides unequivocal structural information, simultaneously confirming identity while assessing purity.

  • Universal Standard: A single, stable, and highly pure internal standard can be used to quantify any analyte.

  • Non-Destructive: The sample can be recovered unchanged after analysis, a critical feature for precious materials.[8]

  • Speed and Simplicity: With a validated method, sample preparation is straightforward, and data acquisition is rapid.[11]

  • Impurity Quantification: Allows for the estimation of impurities without the need for their individual reference standards, by comparing their signal integrals to the internal standard.

The logical workflow for a qNMR experiment is designed to ensure accuracy and reproducibility at every stage.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh Analyte (approx. 10 mg) B Accurately weigh Internal Standard (IS) C Dissolve both in a known volume of deuterated solvent D Transfer to NMR tube C->D E Acquire 1H NMR Spectrum (Optimized Parameters) D->E F Apply Phase and Baseline Correction E->F G Integrate characteristic peaks of Analyte and IS F->G H Calculate Purity using the qNMR Equation G->H

Caption: The qNMR experimental workflow from sample preparation to purity calculation.

Experimental Protocol: Purity of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate by ¹H qNMR

This protocol is a self-validating system, where the experimental choices are made to minimize uncertainty and ensure the trustworthiness of the final result.

3.1. Materials & Reagents

  • Analyte: Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate (approx. 10-15 mg)

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, >99.5% purity). Causality: Maleic acid is chosen for its high purity, stability, simple two-proton singlet in a clean region of the spectrum, and good solubility in D₂O.

  • Solvent: Deuterium Oxide (D₂O, 99.9 atom % D)

  • Equipment: 500 MHz NMR Spectrometer, analytical balance, volumetric flasks, NMR tubes.

3.2. Step-by-Step Methodology

  • Preparation of the Sample Solution:

    • Accurately weigh approximately 10 mg of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate into a clean vial. Record the mass to 0.01 mg.

    • Accurately weigh approximately 5 mg of Maleic Acid (IS) into the same vial. Record the mass to 0.01 mg.

    • Dissolve the mixture in precisely 1.0 mL of D₂O. Ensure complete dissolution by gentle vortexing.

    • Transfer ~0.7 mL of the resulting solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate (approx. 5 minutes).

    • Acquire a ¹H NMR spectrum using the following critical parameters. Trustworthiness: These parameters are selected to guarantee that the signal intensity is directly and solely proportional to the number of protons, which is the cornerstone of qNMR.

      • Pulse Program: A standard 90° pulse experiment (e.g., zg30 on Bruker systems).

      • Relaxation Delay (d1): 30 seconds. Causality: This long delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton in both the analyte and the IS. This ensures all protons fully relax back to equilibrium before the next pulse, preventing signal saturation and guaranteeing accurate integration.

      • Number of Scans (ns): 16. Causality: This number is chosen to achieve a signal-to-noise ratio (S/N) > 250:1 for the peaks being integrated, which is essential for high precision.

      • Acquisition Time (at): ~3-4 seconds.

      • Temperature: 298 K.

  • Data Processing and Purity Calculation:

    • Apply Fourier Transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply an automatic baseline correction.

    • Integration:

      • Calibrate the singlet from the two olefinic protons of Maleic Acid (IS) at ~6.3 ppm to an integral value of 2.00.

      • Integrate a well-resolved, characteristic signal of the analyte. The singlet corresponding to the two gem-dimethyl groups (6 protons) on the indoline ring is an excellent candidate.

    • Calculation: The purity of the analyte is calculated using the following formula:

      Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I: Integral value of the signal

      • N: Number of protons for the integrated signal (e.g., 6 for the gem-dimethyl group of the analyte, 2 for maleic acid)

      • MW: Molecular Weight (Analyte: 261.27 g/mol [12][13], IS: 116.07 g/mol )

      • m: Mass weighed

      • P_IS: Purity of the Internal Standard (e.g., 99.8%)

Comparative Performance Data

The choice of an analytical method often involves a trade-off between different performance characteristics. The following diagram and table illustrate the decision-making logic and summarize the expected performance for this analysis.

Method_Choice Start Start: Need Purity Analysis Q1 Is an analyte-specific reference standard available? Start->Q1 Q2 Is structural confirmation required simultaneously? Q1->Q2 No HPLC Use HPLC-UV Q1->HPLC Yes Q3 Is ultra-trace level (ppb) sensitivity needed? Q2->Q3 No NMR Use qNMR Q2->NMR Yes Q3->HPLC No MS Use LC-MS Q3->MS Yes

Caption: Decision logic for selecting an appropriate analytical purity testing method.

Parameter Quantitative NMR (qNMR) HPLC-UV LC-MS
Precision (RSD) < 1.0%< 1.0%5-15% (without isotopic IS)
Accuracy High (primary method)High (dependent on standard purity)Moderate to Low (quantitative)
Limit of Quantification (LOQ) ~10 µM[14]~0.1 µM~1-10 nM
Analysis Time per Sample ~10-15 minutes~20-30 minutes~20-30 minutes
Solvent/Consumable Cost LowHighHigh
Information Provided Absolute Purity, Structure, Impurity IDRelative Purity, Retention TimeMass, Structure Fragments

This comparison clearly shows that while HPLC offers excellent precision and LC-MS provides superior sensitivity, qNMR delivers a unique combination of high accuracy, structural information, and operational efficiency without the reliance on analyte-specific standards.[4][11] For establishing the absolute purity of a reference material like Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate, qNMR is the most direct and authoritative method.

Conclusion

For researchers, scientists, and drug development professionals, the choice of an analytical method must be driven by the specific question being asked. When the question is the absolute purity of a compound like Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate, quantitative NMR provides the most direct, robust, and trustworthy answer. Its foundation as a primary ratio method, combined with its non-destructive nature and rich informational output, establishes it as a superior technique for this application. While HPLC and MS remain invaluable for orthogonal verification and trace impurity analysis, the qNMR protocol detailed here offers a clear, reliable, and efficient path to certifying the purity of this critical chemical entity.

References

  • Bentham Science Publishers. (2024). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information Materials 2,3,3-trimethyl-3H-indole. Retrieved from [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • PubChem. sodium 2,3,3-trimethyl-3H-indole-5-sulfonate | C11H12NNaO3S. Retrieved from [Link]

  • PMC - NIH. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Retrieved from [Link]

  • PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). Retrieved from [Link]

  • Springer. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics. Retrieved from [Link]

  • PubChem. 2,3,3-trimethyl-3H-indole-5-sulfonic acid | C11H13NO3S. Retrieved from [Link]

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry and NMR spectroscopy: Modern high-end detectors for high resolution separation techniques—State of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations. Retrieved from [Link]

  • Patsnap Eureka. (2025). Differences in NMR vs Mass Spectrometry for Identification. Retrieved from [Link]

  • Semantic Scholar. Synthesis of process related compounds of Nafcillin sodium. Retrieved from [Link]

  • SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Retrieved from [Link]

  • Google Patents. CN105646324A - Preparation method of high-purity indole.

Sources

Comparative

Spectroscopic Analysis &amp; Performance Guide: Dyes Derived from Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate

Executive Summary This guide provides a technical analysis of water-soluble cyanine dyes synthesized from Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate . These fluorophores (commonly known as Sulfo-Cy3, Sulfo-Cy5, etc.) r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of water-soluble cyanine dyes synthesized from Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate . These fluorophores (commonly known as Sulfo-Cy3, Sulfo-Cy5, etc.) represent the hydrophilic evolution of standard indocyanines. While their electronic transitions (absorption/emission maxima) remain nearly identical to their non-sulfonated counterparts, their performance in biological media is radically superior due to the suppression of H-aggregation and enhanced solvation. This guide compares these dyes against non-sulfonated analogs and details the spectroscopic protocols required for their validation.

Part 1: The Precursor & Synthetic Pathway

The core precursor, Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate , acts as the "heterocyclic anchor" that imparts water solubility. Unlike standard cyanine synthesis which uses hydrophobic indoles, the use of this sulfonated derivative introduces a permanent negative charge to the fluorophore's periphery.

Synthetic Logic

The synthesis involves two critical phases: Quaternization (activation of the nitrogen) and Condensation (formation of the polymethine bridge).

  • Step 1: Quaternization. The sulfonated indole is reacted with an alkylating agent (e.g., reagents containing

    
    -functional groups like carboxylic acids for later bioconjugation) to form the indolium salt.
    
  • Step 2: Condensation. Two equivalents of the sulfonated indolium salt react with a polymethine linker (e.g., malonaldehyde dianil for Cy5) to close the dye structure.

Visualization: Synthesis Workflow

The following diagram outlines the conversion of the sulfonated indole precursor into a functional Sulfo-Cy5 fluorophore.

SynthesisWorkflow Precursor Sodium 2,3,3-trimethyl- 3H-indole-5-sulfonate Activation Quaternization (Alkylation at N-1) Precursor->Activation + R-X (Alkyl halide) Indolium Sulfonated Indolium Intermediate Activation->Indolium Condensation Condensation Reaction (Ac2O / Base / Reflux) Indolium->Condensation Linker Polymethine Source (e.g., Malonaldehyde dianil) Linker->Condensation Product Sulfo-Cy5 Dye (Water Soluble) Condensation->Product Purification (RP-HPLC)

Figure 1: Synthetic pathway transforming the sulfonated indole precursor into a hydrophilic cyanine dye.

Part 2: Comparative Spectroscopic Profiling

The addition of the sulfonate group (


) at the 5-position of the indole ring has a negligible effect on the chromophore's energy gap (HOMO-LUMO transition) but a profound effect on its intermolecular behavior.
Table 1: Sulfonated vs. Non-Sulfonated Cyanine Dyes (Cy5 Model)

Data represents typical values in aqueous buffer (PBS, pH 7.4).

FeatureSulfo-Cy5 (From Precursor)Standard Cy5 (Non-Sulfonated)Impact of Precursor
Excitation Max (

)
646 nm649 nmNegligible (< 5 nm shift)
Emission Max (

)
662 nm670 nmNegligible (< 10 nm shift)
Extinction Coeff.[1] (

)
~271,000

~250,000

High (Maintained or slightly improved)
Solubility (Water) > 100 mg/mL < 1 mg/mL (Insoluble)Critical Advantage
Aggregation (Aqueous) Minimal (Monomeric)High (H-Aggregates)Critical Advantage
Quantum Yield (

)
~0.28 (in PBS)< 0.05 (Quenched in PBS)Performance Driver
Labeling Requirement Aqueous BufferOrganic Co-solvent (DMSO/DMF)Workflow Efficiency
Mechanistic Insight: The "Aggregation Trap"

Researchers often mistakenly assume that identical chromophores yield identical fluorescence. This is false in aqueous environments.

  • Non-Sulfonated Dyes: Due to their hydrophobic aromatic core, they stack face-to-face (H-aggregation) in water. This stacking allows non-radiative energy transfer between molecules, drastically quenching fluorescence (low Quantum Yield).

  • Sulfonated Dyes: The negative charges on the sulfonate groups provide electrostatic repulsion , forcing the dye molecules to remain distinct monomers. This preserves the radiative decay pathway, resulting in high brightness in biological buffers.

Visualization: Aggregation & Performance Logic

AggregationLogic cluster_0 Non-Sulfonated Dye cluster_1 Sulfonated Dye (From Precursor) NS_Struct Hydrophobic Core NS_Water Aqueous Environment NS_Struct->NS_Water H_Agg H-Aggregation (Face-to-Face Stacking) NS_Water->H_Agg Hydrophobic Effect Quench Fluorescence Quenching (Non-Radiative Decay) H_Agg->Quench S_Struct Sulfonated Core (Negative Charge) Repulsion Electrostatic Repulsion S_Struct->Repulsion Steric/Electronic Monomer Stable Monomers Repulsion->Monomer Bright High Quantum Yield (Radiative Decay) Monomer->Bright

Figure 2: Causal relationship between chemical structure, aggregation state, and fluorescence output.

Part 3: Experimental Protocols

To validate the quality of dyes synthesized from Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate, the following protocols must be employed.

Protocol A: Determination of Molar Extinction Coefficient ( )

Purpose: To verify the concentration and purity of the synthesized dye.

  • Preparation: Dissolve a precise mass (e.g., ~1 mg) of the dry sulfonated dye in a known volume (e.g., 10 mL) of HPLC-grade water (Stock Solution A).

  • Dilution Series: Prepare 5 dilutions from Stock A ranging from 0.5

    
    M to 5.0 
    
    
    
    M.
    • Note: Absorbance values must remain between 0.1 and 1.0 to ensure linearity (Beer-Lambert Law).

  • Measurement:

    • Blank the spectrophotometer with pure water.

    • Scan absorbance from 400 nm to 800 nm. Record the absorbance at

      
       (e.g., ~646 nm for Sulfo-Cy5).
      
  • Calculation:

    • Plot Absorbance (y-axis) vs. Concentration (M, x-axis).

    • Perform a linear regression (

      
      ).
      
    • The slope

      
       is the Molar Extinction Coefficient (
      
      
      
      ).
    • Target:

      
       indicates high purity.
      
Protocol B: Relative Quantum Yield ( ) Measurement

Purpose: To quantify brightness relative to a known standard.

  • Standard Selection: Choose a standard with a known

    
     close to the sample (e.g., standard Cy5 in PBS, 
    
    
    
    , or Rhodamine 101).
  • Optical Density Matching:

    • Prepare solutions of the Sample (Sulfo-dye) and Standard in the same solvent (PBS).

    • Adjust concentrations so that the Absorbance at the excitation wavelength is exactly 0.05 (to avoid inner filter effects).

  • Fluorescence Scan:

    • Excite both solutions at the same wavelength.

    • Integrate the total area under the emission curve (

      
       and 
      
      
      
      ).
  • Calculation:

    
    
    
    • Where

      
       is Absorbance and 
      
      
      
      is the refractive index of the solvent (if different).

Part 4: Performance Analysis & Troubleshooting

Photostability

Sulfonated cyanines generally exhibit higher photostability in aqueous buffers compared to non-sulfonated variants.

  • Mechanism: Aggregates (common in non-sulfonated dyes) often generate reactive oxygen species (ROS) or undergo self-quenching pathways that accelerate photodegradation. By remaining monomeric, sulfonated dyes dissipate energy more efficiently via fluorescence.

Solvatochromism

While the sulfonate group improves water solubility, these dyes still exhibit solvatochromism.

  • Observation: Moving from water to ethanol typically results in a slight red shift (~10 nm) and an increase in Quantum Yield.

  • Implication: When labeling hydrophobic pockets on proteins, the dye may fluoresce more brightly than in the bulk buffer, acting as an environmental probe.

Purification Challenges
  • Issue: The high water solubility makes extraction into organic solvents (DCM/Ethyl Acetate) difficult during synthesis.

  • Solution: Use Reverse-Phase HPLC (C18 column) with a Water/Acetonitrile gradient. The sulfonated dye will elute earlier than any non-sulfonated impurities or unreacted hydrophobic linkers.

References

  • Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry. Link

  • Berlier, J. E., et al. (2003). "Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates." Journal of Histochemistry & Cytochemistry. Link

  • Lumiprobe Corporation. "Sulfonated vs non-sulfonated cyanines."[2] Technical Guide. Link

  • Zheng, Q., et al. (2016). "Ultra-stable organic fluorophores for single-molecule research." Chemical Society Reviews. Link

  • Mishra, A., et al. (2000). "Cyanines during the 1990s: A Review." Chemical Reviews. Link

Sources

Validation

Assessing the Photostability of Sulfonated vs. Non-Sulfonated Fluorophores

Executive Summary In high-stakes imaging—such as Super-Resolution (STED/STORM) or long-term live-cell tracking—fluorophore failure is often misdiagnosed. What appears to be "photobleaching" is frequently aggregation-indu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-stakes imaging—such as Super-Resolution (STED/STORM) or long-term live-cell tracking—fluorophore failure is often misdiagnosed. What appears to be "photobleaching" is frequently aggregation-induced quenching , a phenomenon driven by the hydrophobicity of the fluorophore core.

This guide objectively compares Sulfonated (e.g., Alexa Fluor®, Sulfo-Cy) and Non-Sulfonated (e.g., FITC, TRITC, Standard Cy-dyes) fluorophores. The data indicates that sulfonation provides a dual advantage: it increases intrinsic solubility and prevents the formation of non-fluorescent H-dimers, thereby extending the functional photostability of the dye in aqueous biological environments.

The Mechanism: Why Sulfonation Matters

To select the right dye, one must understand the failure mode. Non-sulfonated dyes (particularly Cyanines and Rhodamines) are hydrophobic planar molecules. In aqueous buffers (PBS, HBSS), they stack like cards (π-π stacking).

  • Non-Sulfonated (The Risk): Molecules form "H-dimers" (face-to-face stacks). These dimers absorb light but do not fluoresce; instead, they dissipate energy as heat or undergo rapid degradation.

  • Sulfonated (The Solution): The addition of negatively charged sulfonate groups (

    
    ) creates a "Coulombic Shield." This electrostatic repulsion prevents stacking, keeping the fluorophores monomeric, bright, and chemically accessible.
    
Visualization: The Coulombic Shield Effect

The following diagram illustrates how sulfonation prevents the formation of non-fluorescent H-dimers.

SulfonationMechanism cluster_0 Non-Sulfonated (Hydrophobic) cluster_1 Sulfonated (Hydrophilic) Dye1 Dye Molecule Aggregate H-Dimer Aggregate (Non-Fluorescent / Quenched) Dye1->Aggregate π-π Stacking Dye2 Dye Molecule Dye2->Aggregate SulfoDye1 Sulfo-Dye (SO3-) Stable Stable Monomers (High Fluorescence) SulfoDye1->Stable Electrostatic Repulsion SulfoDye2 Sulfo-Dye (SO3-) SulfoDye2->Stable

Figure 1: Sulfonation introduces negative charges that repel dye molecules, preventing quenching aggregates common in non-sulfonated variants.

Comparative Analysis: The Data

The following data synthesizes performance metrics across three major fluorophore families.

Table 1: Cyanine Dye Family (Cy vs. Sulfo-Cy)

Note: Standard Cy dyes are notorious for aggregation in water.

FeatureStandard Cy3 / Cy5 (Non-Sulfonated)Sulfo-Cy3 / Sulfo-Cy5 (Sulfonated)Impact on Experiment
Solubility (Water) Low (< 1 mM)High (> 10 mM)Non-sulfonated requires organic co-solvents (DMSO/DMF) which may denature proteins.
Photostability (

)
ModerateHigh (2-4x increase)Sulfonated variants resist bleaching during time-lapse imaging.
Aggregation High (Forms H-dimers)NegligibleAggregation causes "spotty" background and reduced signal-to-noise ratio.
Brightness High (in Ethanol) / Low (in PBS)High (in PBS)Sulfonated dyes maintain quantum yield in biological buffers.
Table 2: Rhodamine Family (TRITC vs. Alexa Fluor)

Note: Alexa Fluor 488/568 are essentially sulfonated rhodamine derivatives.

FeatureFITC / TRITC (Traditional)Alexa Fluor 488 / 568 (Sulfonated)Impact on Experiment
pH Sensitivity High (FITC quenches at pH < 7)Low (Stable pH 4–10)Sulfonated variants are essential for acidic organelles (lysosomes/endosomes).
Photobleaching Rapid (

)
Slow (

)
Alexa Fluor allows for 3D Z-stacking without fading the top layers.
Quantum Yield 0.79 (FITC)0.92 (Alexa 488)Higher signal allows for lower laser power, reducing phototoxicity.

Experimental Protocol: The Photostability Stress Test

To validate these claims in your specific biological context, use this self-validating protocol. This method determines the Photobleaching Half-Life (


) .
Phase 1: Sample Preparation (The Control System)

Trustworthiness Check: Do not rely on cellular staining alone, as protein turnover confounds photostability. Use antibody-coated beads or fixed cells.

  • Target: Fix HeLa cells (4% PFA, 15 min).

  • Labeling: Stain with Primary Ab + Secondary Ab conjugated to the fluorophore of interest.

  • Mounting:

    • Condition A: PBS only (Baseline intrinsic stability).

    • Condition B: Commercial Antifade Mountant (Maximal performance).

  • Reference Standard: Always include a slide of a known stable dye (e.g., Alexa Fluor 488) to normalize for laser power fluctuations.

Phase 2: Data Acquisition (The Stress Test)

Expert Insight: Ensure "Flat-Field" illumination. If your laser is Gaussian (brighter in center), measurements at the edge will yield false stability data.

  • Instrument: Confocal or Widefield Microscope.

  • Settings:

    • Objective: 40x or 60x Oil (NA 1.4).

    • Laser Power: Set to achieve ~1,000 counts (12-bit dynamic range) initially. Keep constant.

    • Exposure: 100ms - 500ms.

  • Workflow:

    • Focus on a field of view.

    • Continuous Acquisition: Acquire images every 1 second for 300 seconds (or until signal drops to background).

    • Do not refocus during acquisition (this alters focal volume flux).

Phase 3: Analysis
  • Define a Region of Interest (ROI) over a labeled structure.[1]

  • Define a Background ROI (non-labeled area).

  • Calculate Corrected Fluorescence (

    
    ) for each time point (
    
    
    
    ):
    
    
  • Normalize:

    
    
    
  • Plot

    
     vs. Time. The time at which 
    
    
    
    is the
    
    
    .
Visualization: Experimental Workflow

PhotostabilityProtocol cluster_validation Validation Loop Start Start: Sample Prep Mount Mounting: 1. PBS (Intrinsic) 2. Antifade (Functional) Start->Mount Setup Microscope Setup: Constant Laser Power Density (W/cm²) Mount->Setup Acquire Continuous Imaging (Time-Lapse: 1 frame/sec) Setup->Acquire Process Image Processing: Background Subtraction Acquire->Process Calc Calculate t(1/2): Fit to Mono-exponential Decay Process->Calc Reference Run Reference Standard (e.g., Alexa 488) Reference->Setup Calibrate Power

Figure 2: Step-by-step workflow for determining fluorophore half-life (


), including a validation loop using a reference standard.

References

  • Mujumdar, R. B., et al. (1993). Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters.[2][3] Bioconjugate Chemistry, 4(2), 105-111.[2] [Link]

  • Panchuk-Voloshina, N., et al. (1999). Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates.[4] Journal of Histochemistry & Cytochemistry, 47(9), 1179-1188.[4][5] [Link]

  • Berlier, J. E., et al. (2003). Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. Journal of Histochemistry & Cytochemistry, 51(12), 1699-1712. [Link]

  • Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody.[4] Cell Journal, 13(3), 169-172.[4] [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate

[1] Executive Summary & Chemical Context Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate (CAS: 287188-58-3 / 35285-76-8 related salts) is a water-soluble indolium salt primarily used as a synthetic intermediate for cyanine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate (CAS: 287188-58-3 / 35285-76-8 related salts) is a water-soluble indolium salt primarily used as a synthetic intermediate for cyanine dyes (e.g., Cy3, Cy5) in fluorescence imaging [1, 2].[1]

While often perceived as "just a salt," this compound presents specific occupational hazards due to its fine particulate nature and biological reactivity.[1] It is classified as an Irritant and Harmful (Acute Tox.[1] 4) under GHS standards, with specific risks involving inhalation of dust and mucosal irritation [3].[1]

Operational Criticality: The primary risks are not immediate lethality, but rather sensitization and respiratory inflammation caused by inhaling the fine, hygroscopic dust during weighing, and ocular damage from particulate contact.[1]

Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the specific H-Codes associated with this compound to justify the protective measures.[1]

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 / H332 Harmful if swallowed or inhaled.[1]Do not handle on open benches. Inhalation of dust is the primary vector of exposure.
Skin Irritation H315 Causes skin irritation.[1][2][3]Direct contact with the solid causes dermatitis. Hygroscopic nature exacerbates this by drawing moisture from skin.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2]Fine powder can bypass loose safety glasses.[1]
STOT-SE H335 May cause respiratory irritation.[1][2][3][4]Mucosal membranes are highly susceptible to the sulfonated dust.

Personal Protective Equipment (PPE) Matrix

Standard Laboratory PPE is insufficient for fine organic salts.[1] The following matrix is the required standard for handling this compound in amounts >50 mg.

PPE Specifications
Body ZoneRequired EquipmentTechnical Justification (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent)Critical: Standard safety glasses have gaps.[1] Fine indolium powder floats in air currents and can enter the eye from the side or top. Goggles provide a seal against airborne particulates [3].[1]
Dermal (Hand) Nitrile Gloves (Min.[1][5] thickness 0.11 mm)Latex is permeable to many organic intermediates.[1] Nitrile offers superior resistance.[1] Double-gloving is recommended if dissolving in organic co-solvents (e.g., DMSO/Methanol) to prevent permeation.[1]
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Engineering controls (Hood) are superior.[1] If weighing must occur outside a hood (e.g., balance stability issues), a fit-tested N95 is mandatory to prevent H335 respiratory tract irritation.[1]
Body Lab Coat (High-neck, cotton blend)Synthetic fibers (polyester) generate static electricity, which disperses the fine powder.[1] Cotton blends reduce static charge, keeping the powder contained.[1]
PPE Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of the chemical.

PPE_Logic Start Start: Handling Task State Chemical State? Start->State Solid Solid Powder (Weighing/Transfer) State->Solid Solution Aqueous/Solvent Solution State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Solution->Solvent HoodYes Standard PPE: Nitrile + Goggles + Lab Coat Hood->HoodYes Yes HoodNo Enhanced PPE: Add N95/P100 Respirator Hood->HoodNo No (High Risk) Water Water/Buffer Solvent->Water Organic DMSO/DMF/MeOH Solvent->Organic Water->HoodYes DoubleGlove Double Glove (Nitrile) + Splash Goggles Organic->DoubleGlove

Figure 1: PPE Selection Logic based on physical state and engineering controls.[1]

Operational Protocol: The "Zero-Dust" Handling Method

Because Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is hygroscopic and static-prone, standard weighing often results in clumping or scattering.[1]

Step 1: Preparation
  • Static Control: Place an ionizing bar or anti-static gun near the balance. If unavailable, wipe the balance area with a damp lint-free cloth to discharge static.[1]

  • Environment: Operate inside a certified chemical fume hood.

Step 2: Weighing (The "Transfer" Technique)

Do not use a spatula to scoop directly from the stock bottle if possible.[1]

  • Tare a clean, dry glass vial (amber preferred to protect light-sensitive derivatives).[1]

  • Gently rotate the stock bottle to loosen the powder.

  • Tap the powder from the stock bottle into the vial. Avoid scooping , which compresses the hygroscopic salt and creates aerosols upon release.

  • Immediately recap the stock bottle to prevent moisture absorption (which alters molecular weight calculations).[1]

Step 3: Solubilization
  • Add the solvent (Water, DMSO, etc.) to the powder , not the powder to the solvent.[1] This prevents a "puff" of dust from being displaced by the liquid.

  • Vortex with the cap tightly sealed.

Waste Disposal & Decontamination

Proper disposal prevents environmental contamination.[1][2][6] Although sulfonates are surfactants, this compound is a synthetic intermediate and must be treated as chemical waste.[1]

Waste StreamCriteriaProtocol
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Bag in a clear hazardous waste bag labeled "Solid Organic Waste - Toxic/Irritant."[1]
Liquid Waste Solutions containing the indolium salt.Segregate into "Non-Halogenated Organic Waste" (if in DMSO/MeOH) or "Aqueous Chemical Waste" (if in water).[1] DO NOT pour down the drain [4].
Spill Cleanup Powder spill on bench.1. Cover with wet paper towels (to prevent dust).2.[1] Wipe up into a hazardous waste bag.3. Clean surface with 70% Ethanol and then water.[1]
Disposal Workflow

Disposal_Flow Waste Generated Waste Type Waste Type? Waste->Type Solid Solid (Powder/Debris) Type->Solid Liquid Liquid (Solutions) Type->Liquid BinSolid Solid Hazardous Waste (Incineration) Solid->BinSolid CheckSolvent Check Solvent Liquid->CheckSolvent OrgLiq Organic Stream (DMSO/MeOH) CheckSolvent->OrgLiq Organic AqLiq Aqueous Stream (Water) CheckSolvent->AqLiq Aqueous

Figure 2: Waste segregation workflow for Indolium Sulfonates.

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes.[1][6][7] Hold eyelids open. The sulfonate group makes it water-soluble, facilitating removal, but mechanical irritation from crystals is a risk [3].[1]

  • Skin Contact: Wash with soap and copious water.[2][3] Remove contaminated clothing.[1][2][6][7]

  • Inhalation: Move to fresh air immediately. If wheezing occurs (H335), seek medical attention.

References

  • PubChem. (2023).[1] Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate Compound Summary. National Library of Medicine. [Link][1]

  • University of Wisconsin-Madison. (2023).[1] Chapter 7: Chemical Disposal Procedures - Organic Sulfonates. Safety Department. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate
© Copyright 2026 BenchChem. All Rights Reserved.